2-(1-Amino-2-methylpropan-2-yl)bicyclo[3.1.0]hexan-2-ol

Medicinal Chemistry Scaffold Hopping Physicochemical Profiling

2-(1-Amino-2-methylpropan-2-yl)bicyclo[3.1.0]hexan-2-ol (CAS 1860583-12-5) is a bicyclic amino alcohol that contains a sterically hindered primary amine and a tertiary alcohol appended to a strained bicyclo[3.1.0]hexane core. The compound is offered commercially as a research‑grade building block with a catalog purity of ≥95% and a molecular formula of C10H19NO (MW 169.26).

Molecular Formula C10H19NO
Molecular Weight 169.26 g/mol
Cat. No. B13156191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Amino-2-methylpropan-2-yl)bicyclo[3.1.0]hexan-2-ol
Molecular FormulaC10H19NO
Molecular Weight169.26 g/mol
Structural Identifiers
SMILESCC(C)(CN)C1(CCC2C1C2)O
InChIInChI=1S/C10H19NO/c1-9(2,6-11)10(12)4-3-7-5-8(7)10/h7-8,12H,3-6,11H2,1-2H3
InChIKeyBMWDTJRQESOFFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Amino-2-methylpropan-2-yl)bicyclo[3.1.0]hexan-2-ol – Key Physicochemical and Procurement Baseline


2-(1-Amino-2-methylpropan-2-yl)bicyclo[3.1.0]hexan-2-ol (CAS 1860583-12-5) is a bicyclic amino alcohol that contains a sterically hindered primary amine and a tertiary alcohol appended to a strained bicyclo[3.1.0]hexane core . The compound is offered commercially as a research‑grade building block with a catalog purity of ≥95% and a molecular formula of C10H19NO (MW 169.26) . Its computed LogP (1.13) and topological polar surface area (46.25 Ų) place it well within drug‑like property space , making it a candidate for fragment‑based screening or scaffold‑hopping campaigns in early medicinal chemistry.

Why Generic Substitution of 2-(1-Amino-2-methylpropan-2-yl)bicyclo[3.1.0]hexan-2-ol Carries Selection Risk


The bicyclo[3.1.0]hexane scaffold is inherently strained and conformationally restricted; replacing the core with a less‑rigid monocycle or a differently bridged bicycle (e.g., norbornane) alters the spatial orientation of the amino and hydroxyl pharmacophoric elements [1]. Because the compound is frequently employed in structure‑activity relationship (SAR) studies where precise hydrogen‑bond geometry and steric encumbrance are critical, even subtle changes in ring size or substitution pattern can abolish target engagement [1]. The quantitative comparisons below, although constrained by the scarcity of publicly disclosed head‑to‑head data, illustrate the measurable differences that underpin this sensitivity.

Quantitative Differentiation Evidence for 2-(1-Amino-2-methylpropan-2-yl)bicyclo[3.1.0]hexan-2-ol vs. Closest Commercially Available Analogs


Molecular Weight and Formula Comparison with the Norbornane Analog

The target compound (C10H19NO, MW 169.26) is 14.03 Da lighter than the structurally closest commercial analog, 2-(1-amino-2-methylpropan-2-yl)bicyclo[2.2.1]heptan-2-ol (C11H21NO, MW 183.29) . This difference corresponds to a single methylene unit and results in a lower heavy‑atom count (12 vs. 13), which can influence both passive permeability and target‑binding complementarity .

Medicinal Chemistry Scaffold Hopping Physicochemical Profiling

Computed LogP and TPSA Comparison with the Norbornane Analog

The target compound exhibits a computed LogP of 1.13 and a TPSA of 46.25 Ų . In contrast, the norbornane analog is predicted to have a higher LogP (estimated 1.5‑1.8) due to the additional methylene and larger hydrophobic surface, while its TPSA remains similar (∼46 Ų) . The lower lipophilicity of the target compound may confer advantages in aqueous solubility and reduced CYP450 promiscuity, although direct experimental solubility data are not publicly available.

Lipophilicity Polar Surface Area Drug-Likeness

Ring Strain and Conformational Rigidity Differentiation from Monocyclic Amino Alcohols

The bicyclo[3.1.0]hexane system possesses a fused cyclopropane ring that imparts significantly greater ring strain (∼28 kcal/mol for cyclopropane) compared to monocyclic six‑membered amino alcohols (essentially strain‑free). While direct experimental strain energies for the target compound are not reported, the presence of the cyclopropane fusion restricts bond rotation and pre‑organizes the amino and hydroxyl groups in a fixed spatial arrangement [1]. This contrasts with flexible monocyclic alternatives where multiple low‑energy conformers exist, potentially reducing binding affinity due to entropic penalties.

Conformational Analysis Ring Strain Scaffold Design

Recommended Procurement Scenarios for 2-(1-Amino-2-methylpropan-2-yl)bicyclo[3.1.0]hexan-2-ol


Fragment‑Based Lead Generation Campaigns Requiring Low‑MW, Rigid Amino Alcohols

The compound’s low molecular weight (169.26 Da) and high fraction of sp³-hybridized carbons make it suitable for fragment libraries targeting protein‑protein interactions or allosteric sites where ligand efficiency metrics are decisive [1]. Its conformational rigidity reduces the entropic cost of binding, a key advantage over flexible monocyclic fragments.

Scaffold‑Hopping from Norbornane‑Based mGluR Modulators

Several potent group II mGluR agonists contain a bicyclo[3.1.0]hexane core. The target compound can serve as a core‑hopping replacement for norbornane‑based amino alcohols, offering a smaller, more polar scaffold that may improve selectivity against related GPCRs [1].

Synthesis of Chiral Ligands for Asymmetric Catalysis

The combination of a primary amine and a tertiary alcohol on a rigid, stereodefined scaffold enables the construction of chiral ligands (e.g., salen‑type or oxazoline ligands) where the spatial orientation of donor atoms is critical for enantioselectivity [1]. Its computed TPSA and LogP also suggest favorable solubility in common organic solvents, facilitating ligand synthesis.

Building Block for CNS‑Penetrant Probe Molecules

With a LogP of 1.13 and TPSA of 46.25 Ų, the compound falls within the favorable range for blood‑brain barrier penetration (typically LogP < 3, TPSA < 90 Ų). This makes it a candidate for the design of CNS‑targeted chemical probes where controlling lipophilicity is essential to minimize off‑target pharmacology [1].

Quote Request

Request a Quote for 2-(1-Amino-2-methylpropan-2-yl)bicyclo[3.1.0]hexan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.